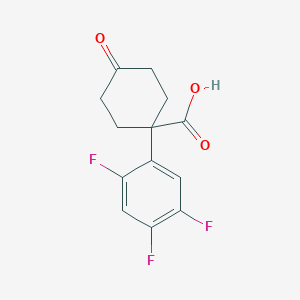![molecular formula C15H12N2O B11717898 (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium: is a compound that features an indole ring system, which is a significant heterocyclic structure in organic chemistry. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium typically involves the condensation of an indole derivative with an aniline derivative under specific reaction conditions. One common method is the reaction of 1H-indole-3-carbaldehyde with N-oxidoaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The indole ring system allows for various substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its indole ring system is a versatile scaffold for the development of new chemical entities.
Biology: In biological research, (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, indole-based drugs are known to interact with various biological targets, including enzymes and receptors, which are crucial in disease pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium involves its interaction with molecular targets such as enzymes and receptors. The indole ring system allows the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: A precursor in the synthesis of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium.
N-[(1H-indol-3-yl)methylidene]aniline: A similar compound without the N-oxide functionality.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness: The presence of the N-oxide functionality in this compound distinguishes it from other indole derivatives. This functional group can influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N-(indol-3-ylidenemethyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C15H12N2O/c18-17(13-6-2-1-3-7-13)11-12-10-16-15-9-5-4-8-14(12)15/h1-11,18H |
Clé InChI |
YIWOFXAYADWJRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C=C2C=NC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


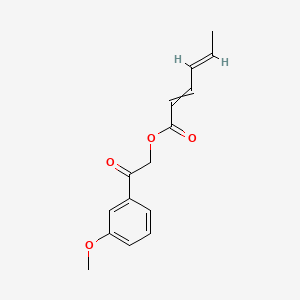

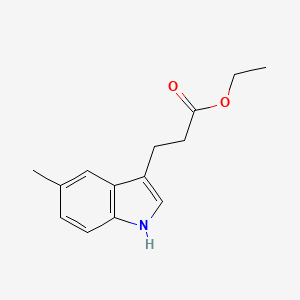

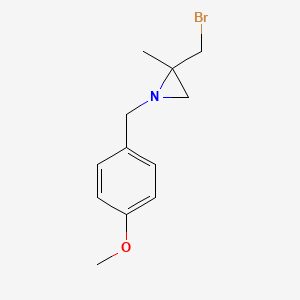
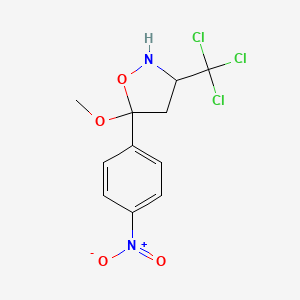
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)


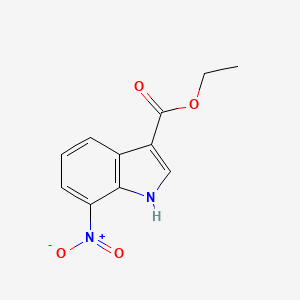
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
